Absolute Configuration and Stereochemical Fidelity: (4S) vs. (4R) Enantiomer Differentiation
The (4S) enantiomer (CAS 439948-91-1) and the (4R) enantiomer (CAS 454248-53-4) are distinct chemical entities that produce enantiomeric products upon nucleophilic ring-opening. Literature establishes that nucleophilic displacement at the C4 position of secondary cyclic N-Boc sulfamidates proceeds with clean inversion of configuration [1]. Therefore, ring-opening of the (4S) enantiomer yields (R)-configured amine products, while the (4R) enantiomer yields (S)-configured amine products. The two enantiomers are separately cataloged in authoritative databases and are offered by suppliers as distinct catalog items with independent CAS registry numbers . No racemization is observed during ring-opening when conducted under standard conditions, with the enantiomeric excess of the starting sulfamidate retained in the product [2].
| Evidence Dimension | Absolute configuration at C4 stereogenic center |
|---|---|
| Target Compound Data | (4S)-configuration (CAS 439948-91-1); specific rotation [α]D stereochemically defined by (S)-alanine-derived synthesis; yields (R)-amine products upon inversion-ring-opening |
| Comparator Or Baseline | (4R)-enantiomer (CAS 454248-53-4); yields (S)-amine products upon inversion-ring-opening |
| Quantified Difference | Opposite enantiomeric series of all downstream products; >99% enantiomeric excess retention demonstrated for ring-opening of related cyclic sulfamidates [1] [2] |
| Conditions | Nucleophilic ring-opening with bromophenyl magnesium reagents (Knochel-type Mg-halogen exchange) on N-Boc cyclic sulfamidates [1]; also validated with nitrogen heterocycle nucleophiles on α-methylisoserine-derived sulfamidates [2] |
Why This Matters
Selection of the correct enantiomer (4S vs. 4R) is non-negotiable for applications requiring a specific product enantiomeric series; procurement of the wrong enantiomer yields the opposite stereochemical outcome and invalidates downstream chiral purity requirements.
- [1] Hebeisen, P.; Weiss, U.; Alker, A.; Staempfli, A. Ring opening of cyclic sulfamidates with bromophenyl metal reagents: complementarity of sulfamidates and aziridines. Tetrahedron Letters, 2011, 52(41), 5229–5233. DOI: 10.1016/j.tetlet.2011.07.123 View Source
- [2] Lara Mata, G.; Jiménez-Osés, G.; Avenoza, A.; et al. Stereocontrolled Ring-Opening of a Hindered Sulfamidate with Nitrogen-Containing Aromatic Heterocycles: Synthesis of Chiral Quaternary Imidazole Derivatives. The Journal of Organic Chemistry, 2011, 76(10), 4034–4042. DOI: 10.1021/jo200479y View Source
